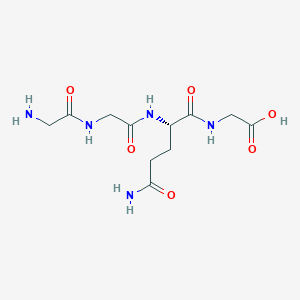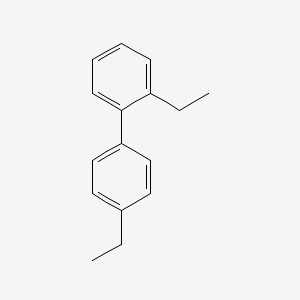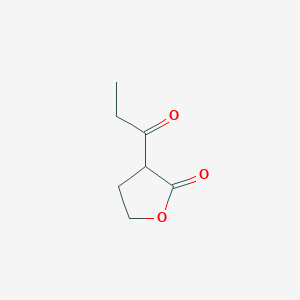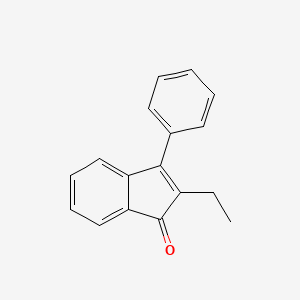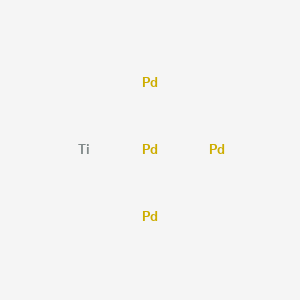
10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a decanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid typically involves the reaction of 4-hydroxy-3-methylbenzaldehyde with a suitable decanoic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carbonyl groups.
Reduction: Formation of 10-(4-Hydroxy-3-methylphenyl)-10-hydroxydecanol.
Substitution: Formation of various substituted decanoic acid derivatives.
Applications De Recherche Scientifique
10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-3-methoxyphenylacetic acid
- 4-Hydroxy-3-methoxycinnamic acid
- 4-Hydroxy-3-methylphenyl thiocyanate
Comparison: 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic characteristics, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
24339-89-7 |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
10-(4-hydroxy-3-methylphenyl)-10-oxodecanoic acid |
InChI |
InChI=1S/C17H24O4/c1-13-12-14(10-11-15(13)18)16(19)8-6-4-2-3-5-7-9-17(20)21/h10-12,18H,2-9H2,1H3,(H,20,21) |
Clé InChI |
WCUPIBJMBMQKDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)CCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


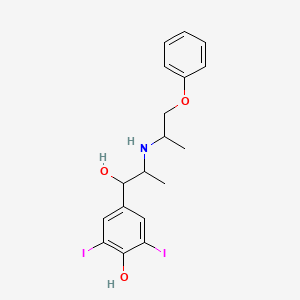
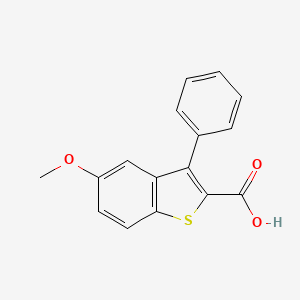
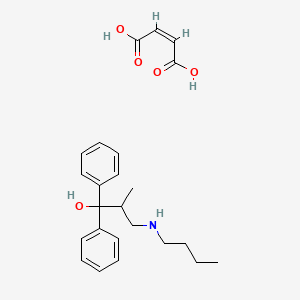
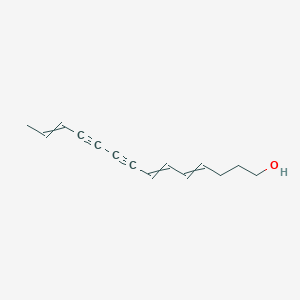
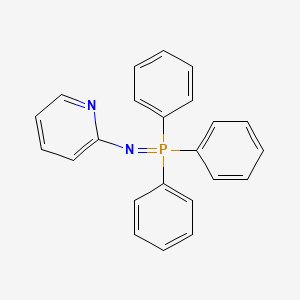
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
